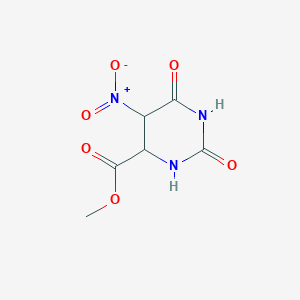
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate is a chemical compound with the molecular formula C₆H₅N₃O₆ It is known for its unique structure, which includes a diazinane ring with nitro and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate typically involves the nitration of a precursor compound followed by esterification. One common method includes the nitration of 2,6-dioxo-1,3-diazinane-4-carboxylic acid using a nitrating agent such as nitric acid. The resulting nitro compound is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of nitrating agents and the potential hazards associated with nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 5-amino-2,6-dioxo-1,3-diazinane-4-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with specific molecular targets such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: Similar structure but with a different ring system.
Methyl 5-nitro-2,6-dioxo-3H-pyrimidine-4-carboxylate: Another structural analog with variations in the ring system.
Uniqueness
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H7N3O6 |
|---|---|
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C6H7N3O6/c1-15-5(11)2-3(9(13)14)4(10)8-6(12)7-2/h2-3H,1H3,(H2,7,8,10,12) |
Clave InChI |
BKCSHLPOEJUNKK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(C(=O)NC(=O)N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















